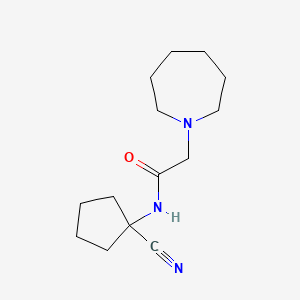![molecular formula C11H13BrN2S B7636825 2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine, commonly known as BPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BPT is a heterocyclic compound that contains a pyrimidine ring and a thioether moiety, making it an interesting compound for medicinal chemistry research.
Mécanisme D'action
The mechanism of action of BPT is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation, migration, and invasion. BPT has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. BPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of protease enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects
BPT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPT can inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In vivo studies have shown that BPT can inhibit tumor growth and metastasis in animal models of cancer. BPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPT in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation, migration, and invasion. Another advantage of using BPT is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one limitation of using BPT in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BPT. One area of research is the development of more efficient synthesis methods for BPT that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BPT in more detail, which can help to identify new targets for cancer therapy. Furthermore, future research can focus on the optimization of BPT as a therapeutic agent for neurodegenerative diseases by studying its pharmacokinetics and toxicity in animal models. Overall, BPT has great potential as a valuable tool for scientific research and as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of BPT involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BPT as a white solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
BPT has been extensively studied for its potential applications in medicinal chemistry research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. BPT has also been investigated for its anti-inflammatory, antiviral, and antibacterial properties. Furthermore, BPT has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFKJUVWCNWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
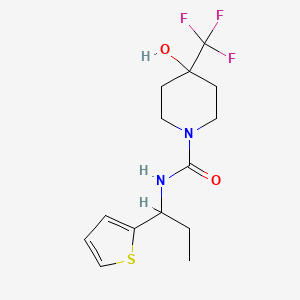
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


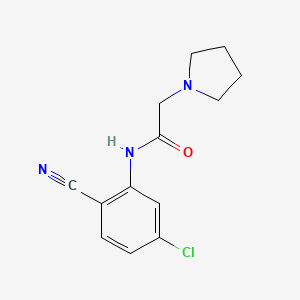
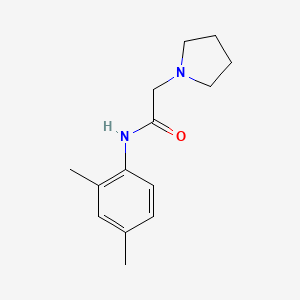
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)
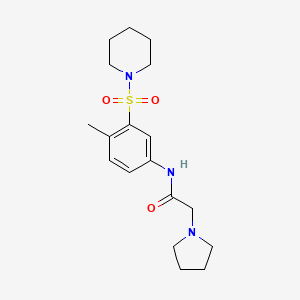
![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
